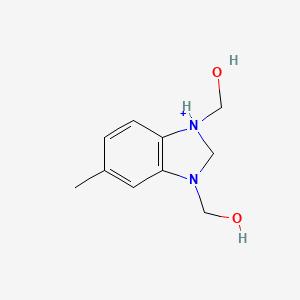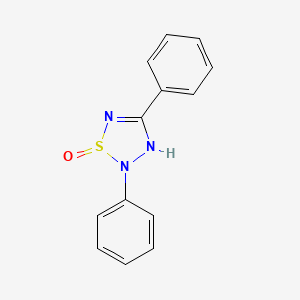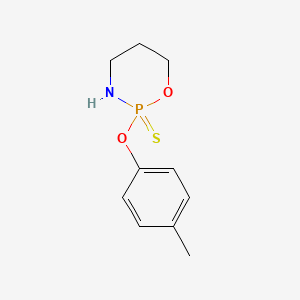![molecular formula C14H20N2O B14264116 1-[1-Methyl-4-(pyridin-2-yl)piperidin-4-yl]propan-1-one CAS No. 134988-03-7](/img/structure/B14264116.png)
1-[1-Methyl-4-(pyridin-2-yl)piperidin-4-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-Methyl-4-(pyridin-2-yl)piperidin-4-yl]propan-1-one is a complex organic compound that features a piperidine ring substituted with a pyridine moiety and a propanone group
Méthodes De Préparation
The synthesis of 1-[1-Methyl-4-(pyridin-2-yl)piperidin-4-yl]propan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 1-methyl-4-piperidone with pyridine-2-carbaldehyde under specific conditions to form the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-[1-Methyl-4-(pyridin-2-yl)piperidin-4-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings, introducing different functional groups.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[1-Methyl-4-(pyridin-2-yl)piperidin-4-yl]propan-1-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-[1-Methyl-4-(pyridin-2-yl)piperidin-4-yl]propan-1-one involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
1-[1-Methyl-4-(pyridin-2-yl)piperidin-4-yl]propan-1-one can be compared with other piperidine and pyridine derivatives:
1-Methyl-4-piperidone: Similar in structure but lacks the pyridine moiety, leading to different chemical properties and applications.
Piperidine-4-one: Another related compound with different substitution patterns, affecting its reactivity and use in synthesis.
Phenylpyrazoles: Compounds containing a pyrazole bound to a phenyl group, used in different therapeutic contexts.
Propriétés
Numéro CAS |
134988-03-7 |
|---|---|
Formule moléculaire |
C14H20N2O |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
1-(1-methyl-4-pyridin-2-ylpiperidin-4-yl)propan-1-one |
InChI |
InChI=1S/C14H20N2O/c1-3-13(17)14(7-10-16(2)11-8-14)12-6-4-5-9-15-12/h4-6,9H,3,7-8,10-11H2,1-2H3 |
Clé InChI |
WSPAEWSMLRBULU-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1(CCN(CC1)C)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




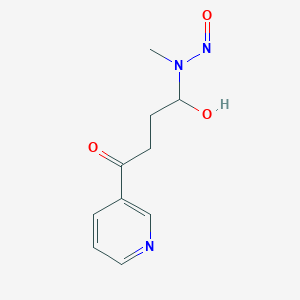

![3-Fluoro-4-[(hydroxyimino)methyl]benzonitrile](/img/structure/B14264071.png)
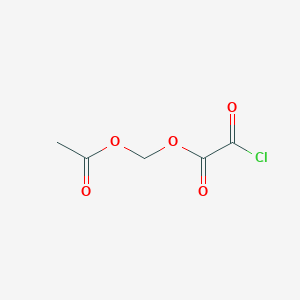
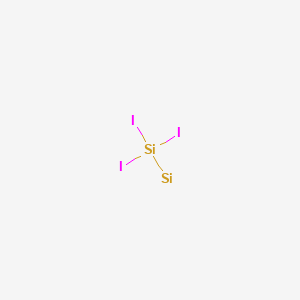

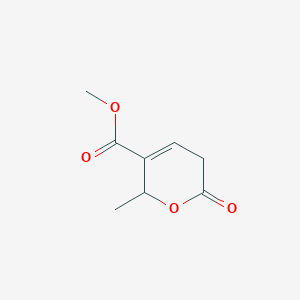
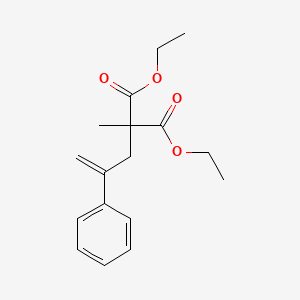
![Benzaldehyde, 4,4'-[1,2-phenylenebis(methyleneoxy)]bis-](/img/structure/B14264095.png)
